Cas no 1333708-30-7 ((2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride)

(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride
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- MDL: MFCD19982456
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82912-10.0g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95.0% | 10.0g |
$2823.0 | 2025-02-20 | |
Enamine | EN300-82912-2.5g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95.0% | 2.5g |
$1287.0 | 2025-02-20 | |
1PlusChem | 1P01AKO8-1g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95% | 1g |
$764.00 | 2025-03-19 | |
1PlusChem | 1P01AKO8-100mg |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95% | 100mg |
$289.00 | 2025-03-19 | |
1PlusChem | 1P01AKO8-10g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95% | 10g |
$3552.00 | 2023-12-22 | |
Enamine | EN300-82912-0.05g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95.0% | 0.05g |
$153.0 | 2025-02-20 | |
Enamine | EN300-82912-1.0g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95.0% | 1.0g |
$656.0 | 2025-02-20 | |
Enamine | EN300-82912-5.0g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95.0% | 5.0g |
$1903.0 | 2025-02-20 | |
Enamine | EN300-82912-5g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95% | 5g |
$1903.0 | 2023-09-02 | |
Enamine | EN300-82912-1g |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride |
1333708-30-7 | 95% | 1g |
$656.0 | 2023-09-02 |
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
(2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochlorideに関する追加情報
Introduction to (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride (CAS No. 1333708-30-7)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic interventions. Among these, (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride, identified by its CAS number 1333708-30-7, has garnered significant attention due to its unique structural properties and promising biological activities. This compound, a hydrochloride salt, has been extensively studied for its potential applications in medicinal chemistry, particularly in the design of novel pharmacological agents.
The molecular structure of (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride consists of a benzene ring substituted with a chlorine atom at the 2-position and two methyl groups at the 2- and 4-positions, linked to another benzene ring through an amine group. This particular arrangement confers upon the compound a high degree of lipophilicity and specificity, making it an attractive candidate for further investigation. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and in vitro studies.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are crucial in numerous biological pathways. The amine moiety in (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride provides a versatile scaffold for designing molecules that can disrupt or modulate these interactions. For instance, studies have shown that analogs of this compound exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression and inflammatory diseases.
One of the most compelling aspects of this compound is its potential application in oncology research. Kinase inhibitors have emerged as a cornerstone of modern cancer therapy, with drugs like imatinib and gefitinib demonstrating remarkable efficacy in treating various malignancies. The structural features of (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride suggest that it may interact with ATP-binding pockets of kinases, thereby inhibiting their activity. Preliminary computational studies have predicted that this compound could bind to several oncogenic kinases with high affinity, making it a promising lead for further development.
Beyond its role as a kinase inhibitor, (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride has also shown promise in the treatment of neurological disorders. Neuroinflammation and oxidative stress are key pathological features associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate inflammatory pathways and scavenge reactive oxygen species has been highlighted in several preclinical studies. These findings suggest that it may serve as a novel therapeutic agent for mitigating neuroinflammatory processes.
The synthesis of (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including transition metal-catalyzed cross-coupling reactions and palladium-catalyzed hydrogenation. These techniques not only enhance efficiency but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical standards.
In conclusion, (2-chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride (CAS No. 1333708-30-7) represents a significant advancement in medicinal chemistry due to its unique structural properties and multifaceted biological activities. Its potential applications in oncology and neurology make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly critical role in shaping the future of therapeutic interventions.
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